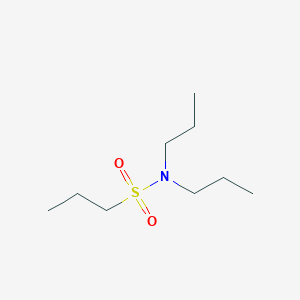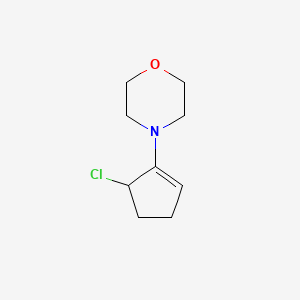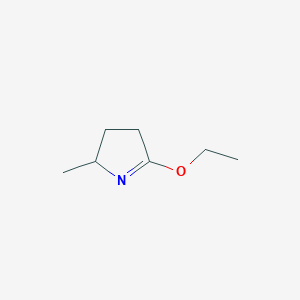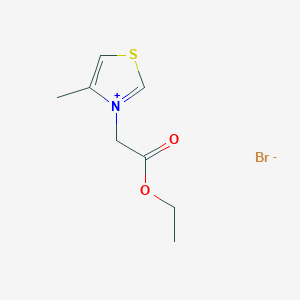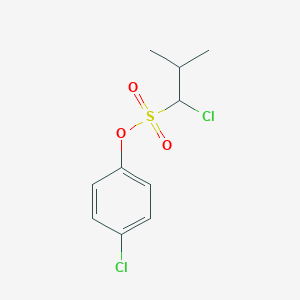
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate is an organic compound that features a sulfonate group attached to a chlorinated aromatic ring and a chlorinated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate typically involves the reaction of 4-chlorophenol with 1-chloro-2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorinated alkyl chain can be reduced to form hydrocarbons or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of chlorinated quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated hydrocarbons or reduced sulfonate derivatives.
科学的研究の応用
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which 4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate exerts its effects involves its reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be harnessed to modify biological molecules or to synthesize new compounds with desired properties.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 1-chloro-2-methylpropane-1-sulfonate: Unique due to the presence of both a chlorinated aromatic ring and a chlorinated alkyl chain.
4-Chlorophenyl 1-chloro-2-methylpropane: Lacks the sulfonate group, resulting in different reactivity and applications.
4-Chlorophenyl sulfonate:
Uniqueness
The combination of a chlorinated aromatic ring and a chlorinated alkyl chain in this compound imparts unique reactivity, making it a valuable compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
53459-19-1 |
|---|---|
分子式 |
C10H12Cl2O3S |
分子量 |
283.17 g/mol |
IUPAC名 |
(4-chlorophenyl) 1-chloro-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C10H12Cl2O3S/c1-7(2)10(12)16(13,14)15-9-5-3-8(11)4-6-9/h3-7,10H,1-2H3 |
InChIキー |
CMGUMLCDRLFWJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(S(=O)(=O)OC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
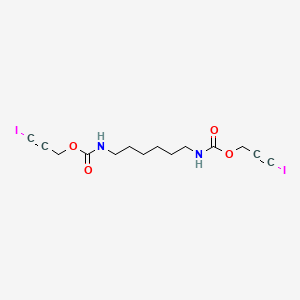
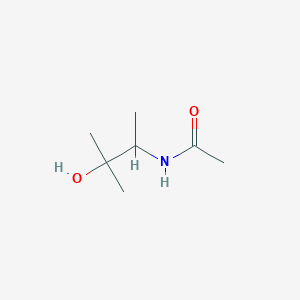
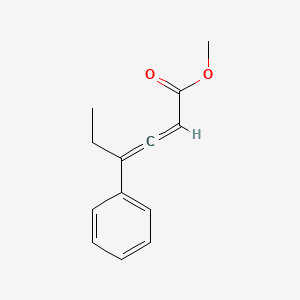
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
